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molecular formula C6H11NO B123875 Cyclohexanone oxime CAS No. 100-64-1

Cyclohexanone oxime

Cat. No. B123875
M. Wt: 113.16 g/mol
InChI Key: VEZUQRBDRNJBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594137

Procedure details

Take 200 ml of aqueous solution of 3.0N sulfuric acid in a round bottom flask. Dissolve in this solution 16 grams of sodium dodecyl sulfate (SDS) and 5.3 gm 1-pentanol by mild stirring. A microemulsion is thus formed. Keep the flask in a water bath maintained at temperature of 25° C. To this microemulsion, add 10.0 gm of cyclohexanone oxime and stir the mixture mildly for 2 hours. Remove the flask from the water bath and neutralize the solution using aqueous solution of ammonia. Filter the solution using Whatman No. 1 filter paper. Measure the amount of filtrate and the residue and extract the filtrate with 100 ml of benzene in steps of 50, 25, and 25 ml respectively. Analyze the benzene layer, the aqueous layer and the residue obtained as above by Gas Chromatography for the amount of cyclohexanone oxime, cyclohexanone and caprolactam.
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
16 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][CH3:10].[C:12]1(=[N:18][OH:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+]>[C:12]1(=[N:18][OH:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.[C:6]1(=[O:11])[CH2:12][CH2:10][CH2:9][CH2:8][CH2:7]1.[C:12]1(=[O:2])[NH:18][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1 |f:3.4|

Inputs

Step One
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCCC1)=NO
Step Four
Name
Quantity
5.3 g
Type
reactant
Smiles
C(CCCC)O
Name
Quantity
16 g
Type
solvent
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stir the mixture mildly for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A microemulsion is thus formed
CUSTOM
Type
CUSTOM
Details
Remove the flask from the water bath
FILTRATION
Type
FILTRATION
Details
Filter the solution
FILTRATION
Type
FILTRATION
Details
1 filter paper
EXTRACTION
Type
EXTRACTION
Details
Measure the amount of filtrate and the residue and extract the filtrate with 100 ml of benzene in steps of 50, 25, and 25 ml respectively

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)=NO
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C1(CCCCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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